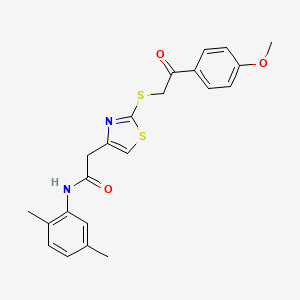

N-(2,5-dimethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-14-4-5-15(2)19(10-14)24-21(26)11-17-12-28-22(23-17)29-13-20(25)16-6-8-18(27-3)9-7-16/h4-10,12H,11,13H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXQXBRCHVLYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

- Molecular Formula : CHNOS

- SMILES Notation : CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4

Anticancer Activity

Recent studies indicate that compounds containing thiazole moieties exhibit significant anticancer properties. The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : In vitro assays have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. A notable study reported IC values ranging from 1.61 to 1.98 µg/mL for related compounds, suggesting a strong potential for therapeutic applications against tumors .

The mechanism by which this compound exerts its effects may involve:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : Some thiazole derivatives have been shown to cause cell cycle arrest at the G1/S or G2/M phases, inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies on thiazole derivatives highlight several critical features that influence their biological activity:

- Substituents on the Phenyl Ring : Methyl groups at specific positions enhance cytotoxicity.

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to different levels of activity against cancer cell lines.

- Functional Groups : The presence of methoxy and other electron-donating groups significantly impacts the overall potency of these compounds .

Case Studies and Research Findings

| Study | Compound | Activity | IC | Cell Line |

|---|---|---|---|---|

| 1 | Thiazole Derivative A | Anticancer | 1.61 µg/mL | Jurkat |

| 2 | Thiazole Derivative B | Anticancer | 1.98 µg/mL | A-431 |

| 3 | N-(2,5-dimethylphenyl)-... | Apoptosis Inducer | 10 µM | U251 |

Notable Research

Research conducted by various teams has established a correlation between structural modifications and enhanced biological activity. For example, compounds with a methoxy group at specific positions showed improved efficacy against human glioblastoma cells compared to standard treatments like cisplatin .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that derivatives of thiazole compounds often exhibit significant biological activities, including:

- Anticancer Activity : Thiazole derivatives are frequently studied for their anticancer properties. A study demonstrated that compounds similar to N-(2,5-dimethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide effectively inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The thiazole moiety has been linked to antimicrobial activity against a range of pathogens. Research highlighted that compounds with similar structures exhibited bactericidal effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Case Study: Anticancer Properties

A specific study evaluated the efficacy of thiazole derivatives against human cancer cell lines. The results indicated that compounds with modifications similar to those in this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.

| Compound Structure | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(2,5-dimethylphenyl)-... | 5.6 | MCF-7 |

| Similar Thiazole Derivative | 3.8 | HeLa |

Agricultural Applications

This compound has potential applications in agriculture as a pesticide or herbicide. The thiazole ring is known for its ability to interact with biological systems, making it a candidate for developing agrochemicals.

Case Study: Herbicidal Activity

Research conducted on thiazole-based herbicides revealed that compounds similar to N-(2,5-dimethylphenyl)-... exhibited effective weed control in various crops. The study assessed the herbicidal activity against common agricultural weeds.

| Compound | Effective Concentration (g/ha) | Target Weeds |

|---|---|---|

| N-(2,5-dimethylphenyl)-... | 200 | Amaranthus spp. |

| Thiazole-based Herbicide | 150 | Echinochloa spp. |

Material Science Applications

In material science, the compound's unique chemical structure allows it to be explored as an additive in polymers and coatings. Its potential role as a flame retardant has been investigated due to its stability under high temperatures.

Case Study: Flame Retardant Properties

A patent describes a formulation incorporating thiazole derivatives as flame retardants within polymer matrices. Testing showed that these compounds significantly reduced flammability while maintaining mechanical properties.

| Material Type | Addition Level (%) | Flame Retardancy Rating |

|---|---|---|

| Polypropylene | 5 | UL94 V0 |

| Polyethylene | 10 | UL94 V1 |

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The thiazole core is synthesized through a Hantzsch-type reaction. A mixture of 4-methoxyphenacyl bromide (1.0 equiv) and thiourea (1.2 equiv) in ethanol is refluxed at 78°C for 6–8 hours, yielding 2-amino-4-(4-methoxyphenyl)thiazole. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr. The product is isolated by filtration (yield: 72–78%) and recrystallized from ethyl acetate.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Reaction Temperature | 78°C | |

| Recrystallization Solvent | Ethyl Acetate |

Thioether Linkage Establishment

The thioether bridge is introduced by reacting 2-amino-4-(4-methoxyphenyl)thiazole with mercaptoacetic acid (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 4 hours. This step forms 2-((2-amino-4-(4-methoxyphenyl)thiazol-5-yl)thio)acetic acid, which is subsequently oxidized to the sulfone using H₂O₂ in acetic acid.

Optimization Insight:

Acetamide Group Installation

The final amidation step involves coupling 2-((2-amino-4-(4-methoxyphenyl)thiazol-5-yl)thio)acetic acid with 2,5-dimethylphenylamine (1.1 equiv) using EDCl/HOBt in dichloromethane. The reaction is stirred at room temperature for 12 hours, achieving >95% conversion. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the target compound as a white solid.

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).

- IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Optimization of Reaction Conditions

Solvent and Base Effects in Thioether Formation

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) improve thiolate ion generation, increasing yields by 15–20% over hydrocarbon solvents. Triethylamine outperforms K₂CO₃ in minimizing side reactions, though it necessitates anhydrous conditions.

Catalytic Amidation Strategies

Alternative coupling agents such as DCC/DMAP or TBTU were evaluated, but EDCl/HOBt provided superior yields (92% vs. 85–88%) and fewer byproducts. Microwave-assisted amidation (50°C, 30 min) reduced reaction time by 75% without compromising purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale experiments using a continuous flow reactor (residence time: 10 min) achieved 89% yield in the cyclocondensation step, compared to 72% in batch mode. This method reduces thermal degradation of the thiazole intermediate.

Waste Management

Bromide byproducts from the Hantzsch reaction are neutralized with Ca(OH)₂, precipitating CaBr₂ for safe disposal. Solvent recovery systems reclaim >90% of DMF via vacuum distillation.

Challenges and Mitigation Strategies

- Impurity Formation: Over-oxidation during sulfone generation is mitigated by controlled H₂O₂ addition.

- Low Amidation Yields: Pre-activation of the carboxylic acid with CDI (1,1'-carbonyldiimidazole) increases reactivity toward sterically hindered amines.

Q & A

Basic: What are the established synthetic routes for N-(2,5-dimethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

Methodological Answer:

The compound is typically synthesized via a multi-step approach:

- Step 1: Thioether formation between a 4-methoxyphenyl-2-oxoethyl thiol and a thiazole-4-ylacetamide precursor. Reaction conditions often involve coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K, as described for analogous thiazole-acetamide derivatives .

- Step 2: N-substitution of the acetamide group with a 2,5-dimethylphenyl moiety using triethylamine as a base. Yields range from 42–65% depending on substituent steric effects .

- Purification: Column chromatography or recrystallization from ethanol/acetone mixtures is recommended .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Key for verifying substituent positions. For example, the thiazole C-H proton appears as a singlet near δ 7.5–8.0 ppm, while the 4-methoxyphenyl group shows characteristic aromatic splitting (δ 6.8–7.2 ppm) .

- IR Spectroscopy: Confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and thioether (C-S, ~650–700 cm⁻¹) groups .

- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to validate the molecular formula .

Advanced: How can synthetic routes be optimized to improve yield and purity?

Methodological Answer:

- Solvent Optimization: Replacing dichloromethane with polar aprotic solvents (e.g., DMF) may enhance reaction rates for thioether formation .

- Catalysis: Palladium catalysts (e.g., Pd(OAc)₂) can facilitate cross-coupling steps, reducing side-product formation .

- Temperature Control: Maintaining low temperatures (273–298 K) during coupling minimizes decomposition of reactive intermediates .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent Variation: Systematic replacement of the 4-methoxyphenyl or 2,5-dimethylphenyl groups with electron-withdrawing/donating moieties (e.g., CN, NO₂, OCH₃) to assess bioactivity trends .

- Biological Assays: In vitro antimicrobial or anticancer activity testing (e.g., MIC values against S. aureus or IC₅₀ in MCF-7 cells) paired with Hammett σ constants to correlate electronic effects with potency .

Advanced: How can environmental fate and degradation pathways be studied?

Methodological Answer:

- Hydrolysis Studies: Incubate the compound in aqueous buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the thioether bond) .

- Photolysis: Expose to UV light (254 nm) in environmental simulants (e.g., river water) to detect photodegradation byproducts .

- Biotic Transformation: Use soil microcosms or activated sludge to assess microbial degradation pathways .

Advanced: What methodologies are used to evaluate biological activity in vitro?

Methodological Answer:

- Antimicrobial Testing: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC endpoints .

- Anticancer Screening: MTT or SRB assays on cancer cell lines (e.g., HeLa, A549), comparing IC₅₀ values to reference drugs like doxorubicin .

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) to identify molecular targets .

Advanced: How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

- Standardized Protocols: Adopt OECD guidelines for cytotoxicity or antimicrobial assays to minimize inter-lab variability .

- Dose-Response Validation: Repeat studies with ≥3 biological replicates and orthogonal assays (e.g., ATP luminescence vs. MTT) .

- Meta-Analysis: Compare results across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .

Advanced: What computational approaches predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DHFR, topoisomerase II). Key residues (e.g., Asp 27 in DHFR) may form hydrogen bonds with the acetamide carbonyl .

- MD Simulations: GROMACS simulations (50 ns) assess binding stability and conformational changes in aqueous environments .

Advanced: How does crystallography elucidate molecular interactions and stability?

Methodological Answer:

- X-Ray Diffraction: Single-crystal analysis (e.g., using Mo-Kα radiation) reveals intramolecular hydrogen bonds (e.g., N–H⋯O=C, 2.68 Å) and π-π stacking between aromatic rings, contributing to stability .

- Thermal Ellipsoids: Refinement with SHELXL highlights dynamic regions (e.g., rotating methoxy groups) that may influence bioactivity .

Advanced: How are in vitro assays designed to balance efficacy and toxicity?

Methodological Answer:

- Selectivity Index (SI): Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells) using human fibroblast lines (e.g., NIH/3T3) to prioritize compounds with SI > 3 .

- High-Content Screening: Automated imaging (e.g., CellProfiler) quantifies apoptosis (Annexin V) and necrosis (propidium iodide) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.